Cas no 112193-39-2 (5-hydroxy-3-Pyridinecarboxylic acid hydrazide)

5-hydroxy-3-Pyridinecarboxylic acid hydrazide structure
112193-39-2 structure
Product Name:5-hydroxy-3-Pyridinecarboxylic acid hydrazide
CAS No:112193-39-2
MF:C6H7N3O2
MW:153.138680696487
CID:1020732
PubChem ID:770208
Update Time:2025-07-28

5-hydroxy-3-Pyridinecarboxylic acid hydrazide Chemical and Physical Properties

Names and Identifiers

    • 5-hydroxy-3-Pyridinecarboxylic acid hydrazide
    • 3-Pyridinecarboxylicacid,5-hydroxy-,hydrazide(9CI)
    • 5'-hydroxy-nicotine
    • 5-hydroxynicotinic acid hydrazide
    • G55194
    • CS-0329590
    • EN300-3173454
    • AKOS001600800
    • Oprea1_686673
    • SB86185
    • 5-hydroxynicotinohydrazide
    • 5-hydroxypyridine-3-carbohydrazide
    • STL321365
    • 112193-39-2
    • Inchi: 1S/C6H7N3O2/c7-9-6(11)4-1-5(10)3-8-2-4/h1-3,10H,7H2,(H,9,11)
    • InChI Key: OLOBXYMJLZJQQF-UHFFFAOYSA-N
    • SMILES: OC1=CN=CC(C(NN)=O)=C1

Computed Properties

  • Exact Mass: 153.05400
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 88.2Ų

Experimental Properties

  • PSA: 88.24000
  • LogP: 0.48190

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5-hydroxy-3-Pyridinecarboxylic acid hydrazide Related Literature

Additional information on 5-hydroxy-3-Pyridinecarboxylic acid hydrazide

Introduction to 5-hydroxy-3-Pyridinecarboxylic acid hydrazide (CAS No. 112193-39-2) and Its Emerging Applications in Chemical Biology

5-hydroxy-3-Pyridinecarboxylic acid hydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 112193-39-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a pyridine core with hydroxyl and hydrazide functional groups, exhibits promise in various biochemical and pharmaceutical applications. Its molecular structure not only makes it a versatile intermediate in synthetic chemistry but also positions it as a potential candidate for drug discovery and therapeutic development.

The relevance of 5-hydroxy-3-Pyridinecarboxylic acid hydrazide in modern research is underscored by its role as a precursor in the synthesis of more complex molecules. The presence of both hydroxyl and hydrazide groups provides multiple sites for chemical modification, enabling the creation of derivatives with tailored biological activities. This flexibility has made it a valuable tool for researchers exploring novel pharmacophores and mechanisms of action.

In recent years, the study of 5-hydroxy-3-Pyridinecarboxylic acid hydrazide has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have allowed scientists to rapidly evaluate the compound's interactions with biological targets, such as enzymes and receptors. For instance, computational modeling has revealed that the compound can bind to specific pockets on proteins, suggesting its potential as an inhibitor or modulator in therapeutic contexts.

One of the most exciting areas of research involving 5-hydroxy-3-Pyridinecarboxylic acid hydrazide is its application in the development of small-molecule probes for biochemical assays. The hydrazide moiety, in particular, is known to participate in various chemical reactions, including condensation reactions with carbodiimides to form amides. This reactivity has been exploited to create probes that can selectively label target proteins or metabolites, facilitating their detection and study.

The compound's structural features also make it an interesting candidate for investigating redox biology. The hydroxyl group can participate in hydrogen bonding interactions, while the hydrazide group can undergo redox transformations, making it a potential tool for studying oxidative stress and antioxidant mechanisms. Such studies are increasingly relevant in the context of aging and neurodegenerative diseases, where redox dysregulation plays a critical role.

Furthermore, 5-hydroxy-3-Pyridinecarboxylic acid hydrazide has been explored in the context of metal chelation therapy. The pyridine ring can coordinate with transition metals, forming stable complexes that have been investigated for their anticancer properties. These complexes leverage the ability of metal ions to induce apoptosis or inhibit tumor growth, offering a complementary approach to conventional therapies.

The synthesis of 5-hydroxy-3-Pyridinecarboxylic acid hydrazide itself is an area of active interest, with researchers developing efficient synthetic routes to improve yield and purity. Modern synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the production of this compound in higher quantities with greater precision. These advancements are crucial for supporting further research and commercial applications.

In conclusion, 5-hydroxy-3-Pyridinecarboxylic acid hydrazide (CAS No. 112193-39-2) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable asset for drug discovery, biochemical assays, and therapeutic development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing our understanding of biological systems and developing innovative treatments for various diseases.

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